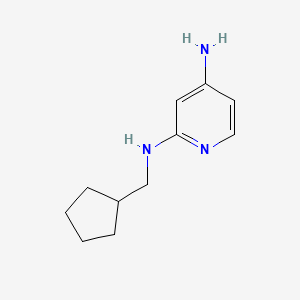

N2-(cyclopentylmethyl)pyridine-2,4-diamine

Description

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of N2-(cyclopentylmethyl)pyridine-2,4-diamine follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound is officially registered under Chemical Abstracts Service number 1248630-89-8, providing unambiguous identification within chemical databases and regulatory frameworks. The nomenclature reflects the substitution pattern on the pyridine ring, specifically indicating the presence of amino groups at positions 2 and 4, with the cyclopentylmethyl substituent attached to the nitrogen atom at position 2. This naming convention distinguishes it from other isomeric diaminopyridine derivatives and related compounds.

Alternative naming systems may refer to this compound using descriptive terms that emphasize the functional group arrangements and substitution patterns. The systematic approach ensures consistency across scientific literature and facilitates accurate communication among researchers working with related chemical structures. The Chemical Abstracts Service registry provides a permanent record of the compound's identity, linking it to published research, patent applications, and commercial availability data.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C11H17N3, indicating a composition of eleven carbon atoms, seventeen hydrogen atoms, and three nitrogen atoms. This formula reflects the combination of the pyridine-2,4-diamine core structure with the cyclopentylmethyl substituent, representing a molecular architecture that balances aromatic character with aliphatic flexibility. The nitrogen content, accounting for approximately 21.9 percent of the total atomic composition, significantly influences the compound's electronic properties and potential for hydrogen bonding interactions.

Molecular weight calculations based on standard atomic masses yield a value that corresponds to the empirical formula, though specific numerical values were not explicitly provided in the available commercial specifications. The molecular composition suggests favorable physicochemical properties for pharmaceutical applications, falling within typical ranges for drug-like molecules while maintaining sufficient structural complexity for selective biological interactions. The carbon-to-nitrogen ratio of approximately 3.7:1 indicates a nitrogen-rich structure that may exhibit basic properties and participate in various coordination chemistry applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H17N3 | |

| Carbon Atoms | 11 | |

| Hydrogen Atoms | 17 | |

| Nitrogen Atoms | 3 | |

| Nitrogen Content | ~21.9% | Calculated |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to confirm structural assignments and purity assessments. Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the pyridine ring protons, with distinct chemical shifts reflecting the electronic environment created by the amino substituents and the attached cyclopentylmethyl group. The aromatic region would typically display signals for the pyridine ring protons at positions 3, 5, and 6, while the aliphatic region would show complex multipicity patterns arising from the cyclopentyl ring system and the methylene linker.

Crystallographic Data and Conformational Analysis

Crystallographic studies of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and intermolecular packing arrangements. While specific crystallographic data for this compound were not identified in the available literature, related structures offer insights into expected conformational preferences and solid-state behavior. The cyclopentyl ring system typically adopts envelope or half-chair conformations to minimize ring strain, while the methylene linker provides conformational flexibility that influences the overall molecular geometry.

Similar diaminopyridine compounds have been studied using X-ray crystallography, revealing important structure-activity relationships and intermolecular interaction patterns. The presence of multiple nitrogen atoms capable of hydrogen bonding suggests that crystal packing may be dominated by hydrogen bond networks, potentially leading to layered structures or three-dimensional frameworks depending on the specific geometric arrangements. The pyridine ring planarity combined with the conformational flexibility of the cyclopentylmethyl substituent creates opportunities for diverse solid-state arrangements.

Conformational analysis through computational methods would complement experimental crystallographic studies, providing energy landscapes for different rotational states around the carbon-nitrogen bond connecting the cyclopentylmethyl group to the pyridine ring. These studies would identify preferred conformations in both gas phase and condensed phase environments, supporting interpretation of spectroscopic data and prediction of chemical reactivity patterns.

Computational Modeling of Electronic Structure

Electronic structure calculations for this compound would employ quantum mechanical methods to predict molecular orbital arrangements, charge distributions, and electronic properties relevant to chemical reactivity and biological activity. Density functional theory calculations would provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern electron-transfer processes and chemical interactions with other molecules. The nitrogen atoms in the pyridine ring and amino groups create electron-rich regions that influence the compound's nucleophilic character and coordination behavior.

Computational studies would also investigate the effects of the cyclopentylmethyl substituent on the electronic properties of the pyridine-2,4-diamine core structure. The aliphatic nature of this substituent provides steric bulk without significant electronic perturbation, potentially influencing molecular recognition processes and binding selectivity in biological systems. Electrostatic potential mapping would reveal regions of positive and negative charge concentration, guiding predictions about intermolecular interactions and hydrogen bonding patterns.

Molecular dynamics simulations would complement static electronic structure calculations by providing information about conformational flexibility and dynamic behavior in solution phase environments. These studies would investigate the rotational barriers around key bonds, the preferred orientations of the cyclopentylmethyl group relative to the pyridine ring, and the effects of solvation on molecular geometry. Such computational approaches support experimental characterization efforts and provide predictive capabilities for designing related compounds with modified properties.

| Computational Method | Application | Expected Insights |

|---|---|---|

| Density Functional Theory | Electronic Structure | Molecular Orbital Energies |

| Electrostatic Potential Mapping | Charge Distribution | Hydrogen Bonding Sites |

| Molecular Dynamics | Conformational Dynamics | Solution Phase Behavior |

| Natural Bond Orbital Analysis | Bonding Character | Electron Delocalization |

Properties

IUPAC Name |

2-N-(cyclopentylmethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGQUAKHXOKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Nitropyridine Intermediates

A widely reported strategy involves the reduction of nitro-substituted pyridine precursors. For example, 2-chloro-4-nitropyridine-N-oxide can serve as a starting material. In a method analogous to the synthesis of N2,N2-dimethylpyridine-2,4-diamine , hydrogenation with Raney nickel in methanol under 50°C and hydrogen pressure reduces the nitro group to an amine. Substituting dimethylamine with cyclopentylmethylamine during or after reduction introduces the cyclopentylmethyl group.

Key Steps:

-

Nitration of 2-chloropyridine-N-oxide to yield 2-chloro-4-nitropyridine-N-oxide.

-

Displacement of the chloride with cyclopentylmethylamine under basic conditions.

-

Catalytic hydrogenation to reduce the nitro group to an amine.

This approach achieves moderate yields (≈70–74%) when optimized, as seen in similar protocols . Challenges include ensuring selective reduction without over-hydrogenation or dehalogenation.

Direct Alkylation of Pyridine-2,4-diamine

Direct alkylation of pyridine-2,4-diamine with cyclopentylmethyl halides (e.g., cyclopentylmethyl bromide) offers a straightforward route. However, regioselectivity is a critical concern due to the presence of two amine groups. To favor N2 alkylation, steric and electronic factors are exploited:

-

Protecting Group Strategy : Temporarily protecting the N4 amine with a tert-butoxycarbonyl (Boc) group allows selective alkylation at N2. Subsequent deprotection yields the target compound.

-

Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity at N2, while bulky bases (e.g., DBU) minimize dialkylation .

Example Protocol:

-

Protect pyridine-2,4-diamine with Boc anhydride.

-

React with cyclopentylmethyl bromide in DMF using K2CO3 as base.

-

Deprotect with TFA/CH2Cl2.

Yields vary (50–65%), with purification via silica gel chromatography using methanolic ammonia in dichloromethane .

Multi-Step Synthesis via Cyclization Reactions

Transition-metal-catalyzed cyclization offers an alternative route. Copper-catalyzed coupling of propargylamines with 2-aminopyridines, as reported for imidazopyridines , can be adapted. For instance:

-

React 2-amino-4-nitropyridine with propargyl aldehyde in the presence of CuI/NaHSO4·SiO2 to form a propargylamine intermediate.

-

Cyclize under basic conditions to generate the pyridine core.

-

Introduce the cyclopentylmethyl group via reductive amination.

This method benefits from high regiocontrol but requires stringent temperature and atmosphere control (e.g., nitrogen or oxygen) to prevent side reactions .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Reductive Amination | 2-Chloro-4-nitropyridine | Raney Ni, H2, MeOH, 50°C | 70–74% | Scalable, fewer steps | Requires nitro reduction optimization |

| Direct Alkylation | Pyridine-2,4-diamine | Cyclopentylmethyl Br, DMF, K2CO3 | 50–65% | Simplicity | Low regioselectivity, protection needed |

| Transition-Metal Catalysis | 2-Aminopyridine derivatives | CuI, NaHSO4·SiO2, N2 atmosphere | 60–70% | High regiocontrol | Sensitive to reaction conditions |

Optimization and Industrial Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. The reductive amination route is favored for its scalability, though catalyst recycling (e.g., Raney nickel) and solvent recovery (methanol) are critical for sustainability. Recent advances in flow chemistry enable continuous hydrogenation, improving throughput and safety .

Analytical Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Types of Reactions

N2-(cyclopentylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

N2-(cyclopentylmethyl)pyridine-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts

Mechanism of Action

The mechanism of action of N2-(cyclopentylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following analysis compares N2-(cyclopentylmethyl)pyridine-2,4-diamine with key analogues, focusing on molecular structure, physicochemical properties, and biological relevance.

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The cyclopentylmethyl group increases LogP compared to smaller substituents (e.g., methyl or methoxyethyl), suggesting enhanced membrane permeability but reduced aqueous solubility .

- Stability: Hygroscopicity, noted in pyridine-2,4-diamine , may be mitigated by hydrophobic substituents like cyclopentylmethyl.

Antitumor Potential

Pyrimidine-2,4-diamine derivatives (e.g., M1–M4 in ) with cyclohexylamino or indazolyl substituents exhibit antitumor activity by inhibiting angiogenesis .

Central Nervous System (CNS) Activity

Pyrimidine-2,4-diamine derivatives, such as SP-2 (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine), demonstrate anti-Alzheimer’s activity via acetylcholinesterase inhibition and favorable CNS drug-likeness . The cyclopentylmethyl group’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS drug development.

Biological Activity

N2-(cyclopentylmethyl)pyridine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyclopentylmethyl group at the nitrogen position and two amine groups at the 2 and 4 positions. This structural configuration is crucial for its biological interactions.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structural motifs exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are pivotal in regulating cell cycle progression. For instance, analogs of pyridine derivatives have demonstrated IC50 values in the low nanomolar range against CDK2 and CDK9, suggesting potential for tumor growth inhibition .

- Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit enzymes like β-glucuronidase. In vitro studies indicated that certain derivatives displayed IC50 values significantly lower than standard inhibitors, highlighting their potential as therapeutic agents against diseases requiring enzyme modulation .

The biological activity of this compound is primarily attributed to its interaction with specific protein targets:

- Cyclin-Dependent Kinases : By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy, where controlling cell proliferation is essential .

- Enzyme Interactions : The binding affinity of the compound to various enzymes has been explored through molecular docking studies. These studies suggest that the nitrogen atoms in the pyridine ring form critical hydrogen bonds with enzyme active sites, facilitating inhibition .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Protein | IC50 Value (μM) | Reference |

|---|---|---|---|

| CDK2 Inhibition | Cyclin-dependent kinase 2 | 0.004 | |

| CDK9 Inhibition | Cyclin-dependent kinase 9 | 0.009 | |

| β-glucuronidase Inhibition | β-glucuronidase | 6.33 |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity | Comments |

|---|---|---|

| This compound | Anticancer (CDK inhibition) | Potent inhibitor with low IC50 values |

| Derivative A | Moderate β-glucuronidase inhibitor | IC50 = 22.0 μM |

| Derivative B | Strong CDK inhibitor | Exhibits selective inhibition |

Case Studies

- Anticancer Efficacy : A study involving a series of pyridine derivatives demonstrated that modifications at the nitrogen positions significantly enhanced anticancer activity against various leukemia cell lines. The lead compound exhibited potent inhibition of cell proliferation and induced apoptosis through the activation of apoptotic pathways .

- Enzyme Inhibition Profile : Research on benzimidazole derivatives revealed that structural similarities to this compound could lead to enhanced enzyme inhibitory activity. Compounds with hydrophilic moieties showed better binding affinities and lower IC50 values compared to standard inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthesis strategies for N2-(cyclopentylmethyl)pyridine-2,4-diamine derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nitration, alkylation, and amination. Starting materials (e.g., pyridine or pyrimidine derivatives) are modified via nucleophilic substitution or condensation reactions. For example, cyclopentylmethyl groups can be introduced via alkylation using cyclopentylmethyl halides under basic conditions. Reaction optimization (e.g., temperature, solvent, catalyst) is critical for yield and purity .

Q. How is structural characterization performed for this compound and its derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For example, ¹H NMR identifies proton environments (e.g., cyclopentylmethyl protons at δ 1.5–2.1 ppm), while HRMS confirms molecular weight. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What analytical techniques ensure purity and identity during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) monitors reaction progress and purity. Elemental analysis validates stoichiometry. Melting point determination and IR spectroscopy further confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading) is key. For alkylation, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. Microwave-assisted synthesis (e.g., 100–160°C, 30–60 min) significantly reduces reaction time and improves efficiency, as demonstrated in similar pyrimidine syntheses .

Q. What in vitro models are suitable for evaluating anticancer activity, and how are IC50 values determined?

- Methodological Answer : Use cancer cell lines (e.g., MCF-7, A549) in cytotoxicity assays. Cells are treated with serial dilutions of the compound, and viability is measured via MTT or resazurin assays. IC50 values (e.g., 12.5 µM for MCF-7) are calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with varied substituents. For example:

- Cyclopentylmethyl vs. Piperidinyl : Cyclopentylmethyl may enhance lipophilicity and blood-brain barrier penetration.

- Nitro vs. Amino groups : Nitro groups can be reduced to amines in vivo, altering DNA binding or enzyme inhibition .

Q. How are contradictions in biological data resolved (e.g., varying IC50 values across studies)?

- Methodological Answer : Validate experimental conditions (e.g., cell passage number, serum concentration). Use standardized protocols (e.g., CLSI guidelines) and replicate assays with internal controls. Statistical tools (e.g., ANOVA) identify outliers and ensure reproducibility .

Q. What computational methods predict binding interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.